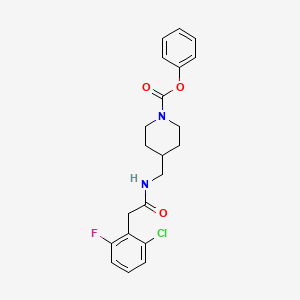

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN2O3/c22-18-7-4-8-19(23)17(18)13-20(26)24-14-15-9-11-25(12-10-15)21(27)28-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYNZAJEJCAMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Acetamido Group: This step involves the acylation of the piperidine ring with 2-(2-chloro-6-fluorophenyl)acetic acid or its derivatives.

Coupling with Phenyl Group: The final step involves coupling the intermediate with phenyl chloroformate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including antibody-drug conjugates (ADCs), protease inhibitors, and GPCR-targeted agents. Below is a detailed comparison with key analogs (Table 1) and their pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Lipophilicity and Solubility

- The target compound’s 2-chloro-6-fluorophenyl group confers higher lipophilicity (estimated XlogP ~3.5) compared to ADC1730’s 4-pyrrol-dione-phenyl (XlogP ~2.8) . This may enhance membrane permeability but reduce aqueous solubility.

- CHEMBL1684030’s tert-butyl group and tetrazole substituent balance lipophilicity (XlogP 2.9) with hydrogen-bonding capacity (6 acceptors), suggesting better solubility than the target compound .

Metabolic Stability and Bioactivity The chloro-fluoro substitution in the target compound likely improves metabolic stability over non-halogenated analogs (e.g., ADC1730’s pyrrol-dione-phenyl, which may undergo redox metabolism) . CHEMBL1684030’s tetrazole group acts as a bioisostere for carboxylic acids, enhancing resistance to esterase-mediated hydrolysis compared to the target’s phenyl ester .

Functional Group Diversity ADC1740’s 4-nitrophenyl carbonate group enables facile conjugation to antibodies, a feature absent in the target compound, which lacks a reactive leaving group .

Therapeutic Implications

- The target compound’s structural profile aligns with protease inhibitors or kinase modulators, whereas ADC1730/1740 are optimized for targeted cancer therapy via maleimide-thiol conjugation .

- CHEMBL1684030’s tetrazole moiety and tert-butyl ester may favor oral bioavailability, contrasting with the target’s phenyl ester, which could limit stability in physiological environments .

Biological Activity

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{20}ClFNO_2

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease processes. The piperidine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to the compound's pharmacological effects.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Compounds with piperidine derivatives have shown promise in inhibiting certain enzymes, which can affect metabolic pathways related to diseases such as cancer or bacterial infections.

- Receptor Modulation : The presence of halogenated phenyl groups suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that a related piperidine derivative exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A high-throughput screening against Mycobacterium tuberculosis identified several active compounds within the piperidine class, indicating a potential for developing new antibiotics .

Case Studies and Research Findings

Safety and Toxicology

While assessing the biological activity, it is crucial to consider safety profiles. Compounds similar to this compound have been associated with skin irritation and eye damage . Thus, further toxicological evaluations are necessary to ensure safety for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.